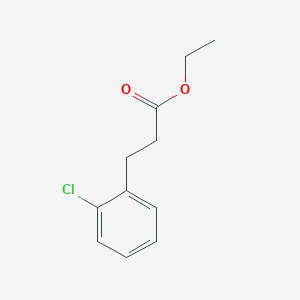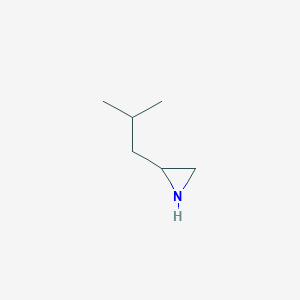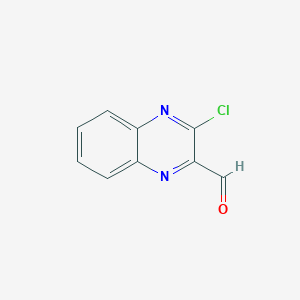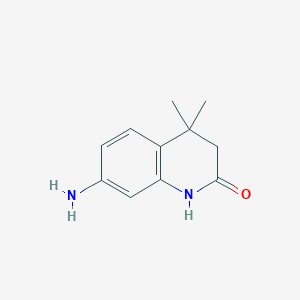
7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Geometrical Structures and Antimicrobial Activity
Research on Schiff base supramolecular structures and their metal complexes, which are related to the quinoline derivatives, explores their geometrical structures, thermal stability, and antimicrobial activity. These complexes exhibit potential as building blocks for larger molecular assemblies and have been tested for antimicrobial activity against a variety of bacterial and fungal species. The ligand derived from similar quinoline structures acts as a monobasic tridentate donor, showing antimicrobial activities against specific strains of bacteria and fungi. Additionally, these complexes have been investigated for their corrosion inhibitory properties, indicating their application in material science and engineering (El-Sonbati et al., 2016).
Synthesis in Aqueous Medium
The synthesis of tetrahydroquinoline derivatives via a one-pot, four-component condensation in an aqueous medium underlines the operational simplicity and minimal environmental impact of this methodology. Such protocols contribute to green chemistry by reducing solvent use and simplifying the synthesis process, which can be beneficial in the large-scale production of pharmaceuticals and other chemicals (Siddekha et al., 2014).
Supramolecular Assemblies and Luminescence
The study of supramolecular assemblies of 7-amino-2,4-dimethylquinolinium salts and the impact of various anions on their luminescent properties highlights the significance of non-covalent interactions in stabilizing crystal packing and influencing luminescent behaviors. These findings have implications for the development of new luminescent materials, which could be used in sensors, displays, and other optoelectronic devices (Su et al., 2012).
Antioxidant and Anticancer Activities
Research into the synthesis of novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives containing an ionone unit has revealed potent in vitro antioxidant activity. This suggests potential applications in developing new antioxidant agents that could mitigate oxidative stress-related diseases (Fındık et al., 2012). Additionally, derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and evaluated for their anticancer activity, indicating the promise of these compounds as starting points for new cancer therapies (Kubica et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
7-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQQQURDBNJWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560798 | |
| Record name | 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
125089-59-0 | |
| Record name | 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


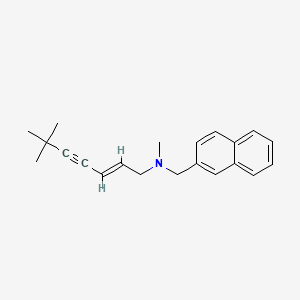
![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)


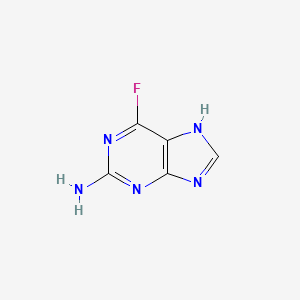
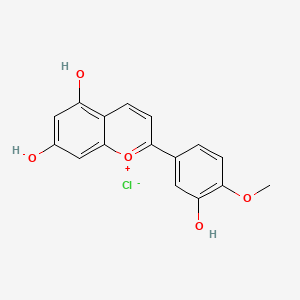
![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)
